Regioisomer Identity and Purity: Distinguishing 3-Phenoxyphenylacetic Acid from 2- and 4-Substituted Analogs via Melting Point and Pharmacopeial Context
3-Phenoxyphenylacetic acid exhibits a melting point of 88–91 °C, which is a definitive physical characteristic for confirming its regioisomeric identity, as distinct from its ortho- and para-substituted analogs . Specifically, the para-substituted analog, 4-Phenoxyphenylacetic acid, has a reported melting point of 72–79 °C, providing a clear and measurable differentiator for quality control . Furthermore, 3-Phenoxyphenylacetic acid holds a unique pharmacopeial designation as Fenoprofen Impurity C, a regulatory reference standard essential for Abbreviated New Drug Applications (ANDA) and commercial production of the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen, a role not shared by its regioisomers [1].
| Evidence Dimension | Physical Property and Regulatory Role |
|---|---|
| Target Compound Data | Melting Point: 88–91 °C; Role: Fenoprofen Impurity C (Demethylated Fenoprofen) |
| Comparator Or Baseline | 4-Phenoxyphenylacetic acid: Melting Point: 72–79 °C; Role: General chemical intermediate |
| Quantified Difference | Melting point difference of approximately 9–19 °C, enabling unambiguous identity confirmation by DSC or melting point apparatus. |
| Conditions | Melting point determination via standard laboratory methods; regulatory role defined by pharmacopeial monographs for Fenoprofen. |
Why This Matters
This quantifiable physical difference ensures researchers can definitively verify the identity of the correct meta-isomer upon receipt or synthesis, while its specific regulatory designation as an impurity standard makes it a non-negotiable procurement item for Fenoprofen ANDA holders.
- [1] SynZeal. Fenoprofen Impurity C (CAS 32852-81-6). View Source
